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Compound of Interest

Compound Name: PF-06679142

Cat. No.: B15620070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-06679142 is a potent, orally active small molecule activator of 5'-adenosine

monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy

homeostasis. Developed by Pfizer, this indole acid derivative has demonstrated significant

potential in preclinical studies for the treatment of metabolic diseases, including type 2 diabetes

and diabetic nephropathy. This technical guide provides a comprehensive overview of the

available patent information for PF-06679142, with a focus on its mechanism of action,

quantitative data, and detailed experimental protocols. The information is intended to support

further research and development efforts in the field of metabolic disorders.
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Parameter Value Reference

Compound Name PF-06679142 [1]

IUPAC Name

(S)-4,6-Difluoro-5-(4-

(tetrahydro-2H-pyran-2-

yl)phenyl)-1H-indole-3-

carboxylic Acid

[1]

CAS Number 1467059-66-0 [1]

Molecular Formula C₂₀H₁₇F₂NO₃ [1]

Molecular Weight 357.36 g/mol [1]

Mechanism of Action

Direct activator of AMPK,

selective for β1-containing

isoforms

[2]

Quantitative Data
In Vitro Efficacy

Assay Target EC₅₀ (nM) Reference

AMPK Activation α1β1γ1 isoform 22 [1]

Preclinical Pharmacokinetics
Species Parameter Value Reference

Rat Oral Absorption Desirable [1]

Rat Plasma Clearance Low [1]

Rat Renal Clearance Negligible [1]

Signaling Pathway
PF-06679142 directly activates AMP-activated protein kinase (AMPK), a serine/threonine

kinase that acts as a master sensor of cellular energy status. The activation of AMPK by PF-
06679142 is allosteric and selective for isoforms containing the β1 subunit.[2] Once activated,
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AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy

balance. This is achieved by stimulating catabolic pathways that generate ATP (e.g., fatty acid

oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (e.g.,

lipogenesis and protein synthesis). The therapeutic potential of PF-06679142 in metabolic

diseases stems from its ability to modulate these key metabolic pathways.
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Figure 1: Simplified signaling pathway of AMPK activation by PF-06679142.

Experimental Protocols
The following experimental protocols are based on the general methodologies described in

patent US8889730B2, which covers indole and indazole compounds as AMPK activators,

including the structural class of PF-06679142.
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Synthesis of (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-
2-yl)phenyl)-1H-indole-3-carboxylic Acid (PF-06679142)
While the specific, step-by-step synthesis of PF-06679142 (Example 10 in the cited literature,

but not explicitly numbered in the patent) is not detailed in the main text of the patent, the

general synthetic schemes and procedures for analogous indole-3-carboxylic acids are

provided. The synthesis generally involves a multi-step sequence, likely including a key Suzuki

coupling reaction to form the biaryl linkage, followed by indole ring formation (e.g., via a Fischer

or Bartoli indole synthesis) and subsequent functional group manipulations to introduce the

carboxylic acid at the 3-position. The stereochemistry of the tetrahydro-2H-pyran-2-yl group is

typically introduced using a chiral starting material or through chiral resolution.
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Figure 2: General synthetic workflow for indole-3-carboxylic acid derivatives.

In Vitro AMPK Activation Assay
The potency of compounds in activating AMPK is typically determined using a biochemical

assay with purified recombinant human AMPK isoforms.

Objective: To determine the EC₅₀ of test compounds for the activation of AMPK.

Materials:

Recombinant human AMPK (α1β1γ1 isoform)

Assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.02% Brij-35, 0.4 mM DTT, and 2

mM MgCl₂)

ATP and AMP

Fluorescently labeled peptide substrate (e.g., a variation of the SAMS peptide)

Test compound (PF-06679142) dissolved in DMSO

Microplate reader capable of detecting fluorescence.

Procedure:

Prepare a dilution series of the test compound in DMSO.

In a suitable microplate, add the assay buffer, recombinant AMPK enzyme, and the

fluorescent peptide substrate.

Add the diluted test compound to the wells. A control with DMSO alone is included.

Initiate the kinase reaction by adding a solution of ATP and AMP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes).

Stop the reaction (e.g., by adding a chelating agent like EDTA).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15620070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the fluorescence of the phosphorylated substrate using a microplate reader.

The data is normalized to the control and fitted to a dose-response curve to calculate the

EC₅₀ value.
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Figure 3: Experimental workflow for the in vitro AMPK activation assay.

In Vivo Pharmacokinetic Studies in Rats
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Pharmacokinetic parameters are evaluated in preclinical animal models to assess the drug-like

properties of the compound.

Objective: To determine the oral absorption, plasma clearance, and renal clearance of the test

compound in rats.

Animals: Male Sprague-Dawley or Wistar rats.

Procedure:

Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in

water) and administered to a group of rats via oral gavage (for oral absorption) and to

another group via intravenous injection (for clearance determination).

Blood Sampling: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and

24 hours), blood samples are collected from the rats.

Plasma Preparation: Blood samples are processed to obtain plasma.

Bioanalysis: The concentration of the test compound in the plasma samples is quantified

using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with

tandem Mass Spectrometry).

Urine and Feces Collection (for renal clearance): Animals are housed in metabolic cages to

allow for the separate collection of urine and feces over a defined period (e.g., 24 hours).

The concentration of the parent drug in these excreta is also determined by LC-MS/MS.

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the

Curve), clearance (CL), and volume of distribution (Vd) are calculated from the plasma

concentration-time data using appropriate software. The percentage of the dose excreted

unchanged in urine is calculated to determine renal clearance.

Conclusion
PF-06679142 is a promising AMPK activator with a favorable preclinical profile. The information

presented in this technical guide, derived from publicly available patent literature and scientific

publications, provides a solid foundation for researchers and drug development professionals
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interested in exploring the therapeutic potential of this compound and the broader class of

indole-based AMPK activators. Further investigation into its clinical efficacy and safety is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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